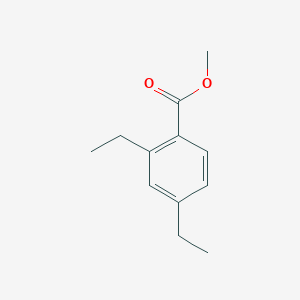
2,7-Dibromo-9-octyl-9H-carbazole
Übersicht
Beschreibung
2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
Building blocks based on 9H-carbazole are among the most expensive building blocks. The article presents new, highly effective, and “green” methods for the synthesis of 2,7-dibromo-9H-carbazole and its derivatives under microwave irradiation. The use of a flow-type microwave reactor significantly reduced the synthesis time .Molecular Structure Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units .Chemical Reactions Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Physical And Chemical Properties Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions; the smallest centroid-to-centroid distance is 4.2822 (11) Å .Wissenschaftliche Forschungsanwendungen
Organic Electronics
2,7-Dibromo-9-octyl-9H-carbazole is commonly used as a building block for the synthesis of small molecules or polymers in organic electronics applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) .
Conjugated Polymer Synthesis
This compound may be utilized in the synthesis of conjugated polymers, which are essential for creating materials with desirable electronic properties for use in devices like label-free DNA microarrays .
Crystal Structure Analysis
The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole has been studied, revealing that the octyl chains form a bilayer structure that isolates rows of carbazole units, which engage in offset π–π interactions .
Conjugated Polymer Chemistry
In the field of conjugated polymer chemistry, 2,7-Dibromo-9-octyl-9H-carbazole is crucial for the efficient preparation of suitable monomers that lead to high-performance polymers with applications in various electronic devices .
Material Science
Carbazole derivatives are investigated for their potential in material science, particularly in the development of ladder-type materials like indolocarbazoles, which exhibit excellent performance, solubility, and high stability .
Pharmaceutical Applications
Studies have shown that carbazole derivatives can exhibit a range of biological activities and may be used as agents with anticancer, antimicrobial, anti-inflammatory, antioxidant, antiepileptic, antihistamine, antidiarrheal, analgesic, antidiabetic, and neuroprotective properties .
Diabetes Research
Carbazole derivatives have been demonstrated to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism, making them relevant in diabetes research .
Optoelectronic Applications
The optoelectronic applications of carbazole derivatives include their use in organic LEDs, photovoltaic cells, and biosensors due to their photoactive features .
Wirkmechanismus
Target of Action
The primary target of 2,7-Dibromo-9-octyl-9H-carbazole (27-BCZ) is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .
Mode of Action
27-BCZ interacts with its target, AhR, and induces the expression of cyp1a1 and cyp1b1 , two classical downstream genes of AhR . These genes encode enzymes involved in the metabolism of xenobiotics and endogenous compounds. The interaction of 27-BCZ with AhR and the subsequent changes in gene expression suggest that 27-BCZ may have dioxin-like AhR activity .
Biochemical Pathways
The activation of AhR by 27-BCZ affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body. The induction of cyp1a1 and cyp1b1 by 27-BCZ suggests that this compound may influence the metabolism and clearance of other xenobiotics and endogenous compounds .
Result of Action
At the cellular level, exposure to 27-BCZ has been shown to interfere with myogenesis, the formation of muscular tissue . In C2C12 cells, a model for muscle development, 27-BCZ exposure resulted in fewer, thinner, shorter, and less organized myotubes compared to control cells . The number of nuclei in the myotube and the fusion index were also decreased . These results suggest that 27-BCZ may have detrimental effects on muscle development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 27-BCZ. For instance, the compound’s lipophilic nature suggests that it may accumulate in fatty tissues, potentially leading to prolonged exposure and effects. Additionally, the compound’s bromine atoms may participate in halogen bonding, which could influence its interactions with biological targets
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-dibromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVHDUHAVNFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736144 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-octyl-9H-carbazole | |
CAS RN |
726169-75-1 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-n-octylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole?
A1: The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole is characterized by distinct features. Firstly, the octyl chains adopt an anti conformation, leading to the formation of segregating bilayers that separate rows of carbazole units []. These carbazole units engage in offset π–π interactions, with a minimum centroid-to-centroid distance of 4.2822 (11) Å []. This specific arrangement enables the methylene group directly connected to the nitrogen atom to participate in two short C—H⋯π interactions with a neighboring carbazole unit []. Additionally, one of the bromine atoms exhibits a short contact of 3.5475 (3) Å with a symmetry-related bromine atom, significantly shorter than the sum of their van der Waals radii (3.70 Å) [].
Q2: How does incorporating 2,7-Dibromo-9-octyl-9H-carbazole into polymers affect the performance of polymer solar cells?
A2: Research indicates that incorporating multiple 2,7-linked carbazole units into a polymer backbone can negatively impact the performance of bulk-heterojunction polymer solar cells []. While a polymer containing a single 2,7-dibromo-9-octyl-9H-carbazole unit coupled with 4,7-di(2,5-thiophene)-5,6-dioctyloxy-2,1,3-Benzothiadiazole (HXS-1) achieved a power conversion efficiency of over 5.4%, adding more carbazole units drastically reduced efficiency to 0.43% (HXS-2) and 0.23% (HXS-3) []. This decrease is attributed to increased torsion angles within the polymer backbone, disrupting the coplanarity necessary for efficient electron delocalization and charge transport [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
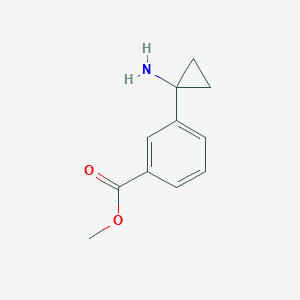
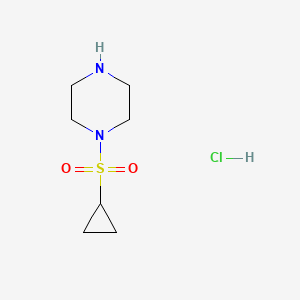
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
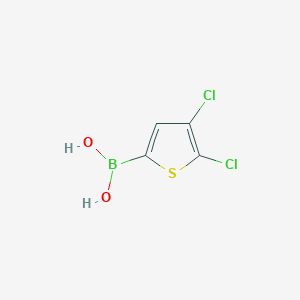
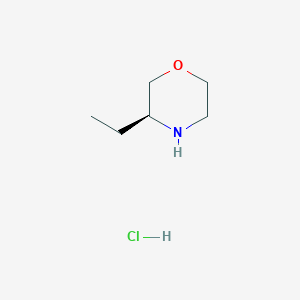

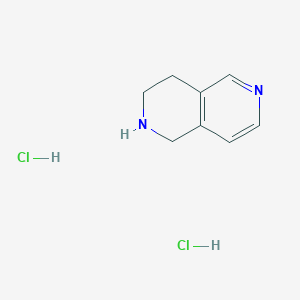
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
